![molecular formula C26H23NO4 B3003521 1-[3-({[(9H-芴-9-基)甲氧基]羰基}氨基)苯基]环丁烷-1-甲酸 CAS No. 2229448-00-2](/img/structure/B3003521.png)

1-[3-({[(9H-芴-9-基)甲氧基]羰基}氨基)苯基]环丁烷-1-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

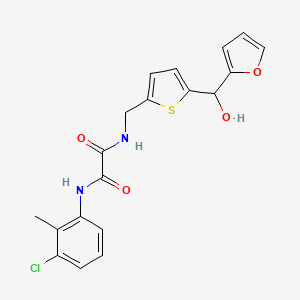

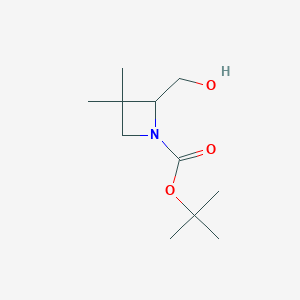

The compound 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid is a complex molecule that appears to be a derivative of cyclobutane-1-carboxylic acid with additional functional groups that include an amine, a phenyl ring, and a protected carboxylic acid moiety. The presence of a fluorenylmethoxycarbonyl (Fmoc) group suggests that this compound could be used in peptide synthesis as an amino acid derivative, where the Fmoc group serves as a temporary protection for the amine functionality during the synthesis process.

Synthesis Analysis

The synthesis of cyclobutane-1-carboxylic acid derivatives can involve [2 + 2]-photocycloaddition reactions, as described in the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid . These reactions are highly endo-selective and can be followed by regioselective ring opening and Hofmann rearrangement. Nitrogen protection, which could involve the introduction of the Fmoc group, can be performed in a consecutive or one-pot protocol. The synthesis may also include resolution steps using chiral auxiliaries such as oxazolidinones.

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by X-ray crystallography, as has been done for other cyclobutane derivatives like cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid . The presence of the Fmoc group and a phenyl ring would contribute to the overall steric and electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The Fmoc group is known to be cleaved under basic conditions, often using piperidine in peptide synthesis. The cyclobutane core is a strained ring system, which may undergo ring-opening reactions under certain conditions. The carboxylic acid functionality allows for the formation of amide bonds, which is a key reaction in peptide coupling.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular geometry. The Fmoc group is typically non-polar and hydrophobic, which could affect the solubility of the compound in various solvents. The cyclobutane ring introduces strain into the molecule, which can influence its stability and reactivity. The compound's acidity, boiling point, melting point, and solubility would be key physical properties to consider in its handling and use in chemical reactions.

科学研究应用

肽掺入中的对映选择性合成

该化合物用于氨基酸和肽的对映选择性合成中。它是固相肽合成策略的一部分,为肽链中各种官能团提供不同的保护水平 (Paladino 等,1993)。

结构分析和构象

该化合物在结构分析和了解分子构象中发挥作用。研究重点是通过 X 射线衍射确定相关环丁烷羧酸的结构,深入了解键长和分子几何形状 (Reisner 等,1983)。

合成中的区域选择性加成

该化合物有助于将叠氮酸和苄胺等各种基团区域选择性加成到环丁烷中。此过程有助于获得 α-氨基环丁烷羧酸的前体,可用于合成某些二酸 (Gaoni,1988)。

交叉偶联反应中的光催化

它在涉及 α-氨基酸的脱羧交叉偶联反应中充当光催化剂,能够在温和条件下制备苄胺和醚 (Chen 等,2019)。

β-二肽的合成

该化合物用于合成 β-氨基酸衍生物及其随后的自缩合或偶联,从而产生新的肽结构 (Izquierdo 等,2002)。

肿瘤成像的放射性示踪剂开发

它是开发放射性示踪剂(如 [F-18]-1-氨基-3-氟环丁烷-1-羧酸 (FACBC))的关键组成部分,该示踪剂用于正电子发射断层扫描 (PET) 中的肿瘤描绘 (Shoup 和 Goodman,1999)。

环肽合成的合成

该化合物用于合成复杂的环肽合成的合成,环肽合成的合成是一类具有潜在药用价值的环状肽。详细的合成方案涉及使用该化合物组装肽合成的骨架 (Pelay-Gimeno 等,2016)。

自组装结构的形成

研究表明,使用该化合物的 Fmoc 修饰脂肪族氨基酸可以在不同条件下形成各种自组装结构。这些结构对于设计具有特定功能的新型架构很有意义 (Gour 等,2021)。

作用机制

属性

IUPAC Name |

1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-24(29)26(13-6-14-26)17-7-5-8-18(15-17)27-25(30)31-16-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-5,7-12,15,23H,6,13-14,16H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUYXZYAGWFANH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3003447.png)

![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)

![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)

![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)

![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3003460.png)

![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride](/img/structure/B3003461.png)